3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208795
InChI: InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3
SMILES:
Molecular Formula: C15H21BClNO4
Molecular Weight: 325.6 g/mol

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC16208795

Molecular Formula: C15H21BClNO4

Molecular Weight: 325.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -

Specification

Molecular Formula C15H21BClNO4
Molecular Weight 325.6 g/mol
IUPAC Name 3-chloro-2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3
Standard InChI Key ZWRVGWBZDVWGPJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOC3)Cl

Introduction

Structural Characteristics

The compound consists of three main functional groups:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

  • Tetrahydrofuran (THF) Ether Moiety: A tetrahydrofuran group attached via an oxygen atom.

  • Boronic Ester Group: A dioxaborolane ring featuring four methyl groups.

Molecular Formula and Weight:

  • Molecular Formula: C14H21BClNO3

  • Molecular Weight: Approximately 313.59 g/mol

Key Functional Groups:

Functional GroupDescription
Chloro SubstituentEnhances reactivity and potential for further functionalization.
Tetrahydrofuran EtherProvides hydrophilicity and flexibility to the molecule.
Boronic EsterFacilitates Suzuki-Miyaura cross-coupling reactions in organic synthesis.

Synthesis Pathway

The synthesis of this compound typically involves multistep organic reactions:

  • Starting Materials:

    • Pyridine derivatives with a chloro substituent.

    • Tetrahydrofuran derivatives for etherification.

    • Boronic acid or boronic ester precursors.

  • Reaction Steps:

    • Step 1: Etherification: The tetrahydrofuran group is introduced via nucleophilic substitution or Williamson ether synthesis.

    • Step 2: Boronation: The boronic ester group is incorporated using dioxaborolane reagents under mild conditions.

    • Step 3: Purification: Chromatography techniques are employed to isolate the pure product.

Synthetic Chemistry

  • The boronic ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used for forming carbon-carbon bonds in complex organic molecules.

Pharmaceutical Development

  • The pyridine core is a common scaffold in drug discovery due to its biological activity.

  • The chloro substituent allows for further derivatization to explore biological targets.

Material Science

  • Potential use in the development of advanced polymers or as a ligand in metal-organic frameworks (MOFs).

Analytical Characterization

To confirm the structure and purity of the compound, the following analytical techniques are commonly employed:

TechniquePurpose
NMR Spectroscopy (¹H & ¹³C)Identifies chemical shifts corresponding to functional groups.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Detects characteristic bonds (e.g., C-O, B-O).
X-Ray CrystallographyProvides detailed structural information if crystalline samples are available.

Challenges and Future Directions

Despite its utility, challenges remain:

  • Stability Issues: Boronic esters can hydrolyze under aqueous conditions.

  • Toxicity Concerns: Chlorinated compounds require careful handling due to potential environmental impact.

Future research could focus on:

  • Developing more robust derivatives with enhanced stability.

  • Exploring its pharmacological potential through biological assays.

This comprehensive analysis highlights the versatility of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, particularly as an intermediate in synthetic chemistry and material science applications.

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